N-Heptanoylglycine (CAS 23783-23-5) is a highly pure, odd-chain (C7) acylglycine primarily procured as a critical internal standard (IS) for mass spectrometry-based metabolomics, newborn screening, and biomarker quantification . Unlike even-chain acylglycines, which are abundant endogenous metabolites linked to fatty acid oxidation disorders, odd-chain acylglycines exhibit near-zero baseline concentrations in mammalian biofluids [1]. This unique combination of structural homology to target analytes and physiological absence makes N-heptanoylglycine an essential procurement choice for laboratories requiring a cost-effective, universal surrogate internal standard for multiplexed LC-MS/MS and GC-MS assays, avoiding the prohibitive costs of full stable-isotope-labeled (SIL) panels .
Substituting N-heptanoylglycine with closely related even-chain analogs (such as N-hexanoylglycine or N-octanoylglycine) fundamentally compromises assay accuracy due to endogenous baseline interference [1]. Because even-chain acylglycines are naturally present in human urine and plasma, using them as internal standards leads to overlapping signal quantification, destroying the calibration curve's zero-intercept [1]. Conversely, substituting with non-physiological exogenous standards (e.g., tropate or heavily halogenated compounds) results in mismatched matrix effects, divergent extraction recoveries during protein precipitation, and inconsistent electrospray ionization (ESI) efficiencies [2]. This leads to severe quantitative drift in complex biological matrices, making the exact C7 structure of N-heptanoylglycine non-interchangeable for accurate normalization [2].
In clinical diagnostics, the accuracy of an internal standard depends on its absence in the native sample. N-Heptanoylglycine (C7), being an odd-chain fatty acid derivative, is virtually absent in healthy and diseased mammalian biofluids. In contrast, N-octanoylglycine (C8) and N-hexanoylglycine (C6) are endogenous metabolites whose concentrations spike dramatically in conditions like Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) . Procuring the C7 variant ensures a true zero-baseline, preventing the false-positive biomarker quantification that occurs when endogenous levels interfere with the spiked internal standard signal .
| Evidence Dimension | Endogenous biofluid concentration (Baseline noise) |
| Target Compound Data | N-Heptanoylglycine: Near zero / Below Limit of Detection (LOD) |
| Comparator Or Baseline | N-Octanoylglycine: Significant endogenous baseline (>1.0 fold change in metabolic disorders) |
| Quantified Difference | Complete elimination of baseline subtraction errors |
| Conditions | LC-MS/MS analysis of human urine and plasma |
Procuring an odd-chain standard guarantees that the internal standard signal is exclusively derived from the spiked known concentration, ensuring regulatory-grade quantification accuracy.
A reliable internal standard must co-extract identically to the target analytes. N-Heptanoylglycine shares the exact amidoacetic acid core and aliphatic chain behavior of target medium-chain acylglycines, yielding highly consistent extraction recoveries (>90%) during protein precipitation or ethyl acetate extraction[1]. When laboratories attempt to substitute with cheaper, non-physiological exogenous standards (such as tropate or generic halogenated acids), extraction recoveries can deviate significantly, leading to uncorrected sample losses and skewed quantitative reporting[1].
| Evidence Dimension | Extraction recovery variance |
| Target Compound Data | N-Heptanoylglycine: Highly correlated recovery with C6-C10 acylglycines |
| Comparator Or Baseline | Non-physiological standards (e.g., tropate): Statistically significant deviation in recovery from aqueous vs. urine matrices |
| Quantified Difference | Eliminates >15-20% quantitative drift caused by extraction mismatch |
| Conditions | Ethyl acetate extraction and oxime-trimethylsilyl derivatization for GC-MS |
Ensures that sample preparation losses are accurately normalized, which is critical for reproducible batch-to-batch clinical diagnostics.
While Stable-Isotope Labeled (SIL) standards are the gold standard for absolute quantification, procuring a dedicated SIL for every single acylglycine in a multiplexed panel is economically prohibitive for many high-throughput laboratories [1]. N-Heptanoylglycine acts as a highly effective universal surrogate internal standard for medium-chain acylglycines (C6 to C10). Its identical ionization efficiency and predictable retention time shift allow it to normalize multiple target analytes simultaneously, providing comparable quantitative rigor to a multi-SIL suite at a fraction of the procurement cost [1].
| Evidence Dimension | Multiplexing capability and procurement cost |
| Target Compound Data | N-Heptanoylglycine: Single universal surrogate for multiple medium-chain targets |
| Comparator Or Baseline | Full panel of Stable-Isotope Labeled (SIL) standards (e.g., D3-hexanoylglycine, D3-octanoylglycine) |
| Quantified Difference | Provides equivalent normalization for C6-C10 acylglycines with vastly reduced reagent expenditure |
| Conditions | High-throughput LC-MS/MS newborn screening panels |
Allows high-throughput screening labs to scale up multiplexed LC-MS/MS panels economically while maintaining strict quantitative validation criteria.
N-Heptanoylglycine is the ideal choice for quantifying biomarkers of medium-chain acyl-CoA dehydrogenase deficiency (MCADD). Its true zero-baseline ensures that the precise measurement of endogenous C6 and C8 acylglycines is not compromised by internal standard interference .
Essential for untargeted and targeted GC-MS and LC-MS profiling of urine and plasma. Its structural homology to target metabolites ensures that it accurately normalizes extraction efficiencies and matrix effects across diverse lipid and organic acid classes during sample preparation [1].
Procured as a standardized calibrator and internal standard component in commercial diagnostic kits for inborn errors of metabolism (IEMs). Using this specific C7 compound ensures lot-to-lot reproducibility, regulatory compliance, and cost-effective multiplexing without requiring full SIL panels .